molecular formula C16H10Cl2N4OS B11047701 6-(5-Chloro-2-methoxyphenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(5-Chloro-2-methoxyphenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11047701
M. Wt: 377.2 g/mol
InChI Key: HMDWIAHGZIXMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-2-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry . The structure of this compound includes a triazole ring fused with a thiadiazole ring, which is further substituted with chlorophenyl and phenyl groups, making it a unique and potent molecule.

Preparation Methods

The synthesis of 4-CHLORO-2-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER involves several steps. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . This process typically requires refluxing in ethanol with a catalytic amount of piperidine for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-CHLORO-2-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit enzymes like carbonic anhydrase and cholinesterase, which are involved in various physiological processes . The pathways involved include inhibition of enzyme activity and modulation of receptor functions.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological activities. The uniqueness of 4-CHLORO-2-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER lies in its specific substitution pattern, which imparts distinct biological properties.

Properties

Molecular Formula

C16H10Cl2N4OS

Molecular Weight

377.2 g/mol

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10Cl2N4OS/c1-23-13-7-6-11(18)8-12(13)15-21-22-14(19-20-16(22)24-15)9-2-4-10(17)5-3-9/h2-8H,1H3

InChI Key

HMDWIAHGZIXMAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.